Methyl2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate
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Overview
Description
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate is a chemical compound that features a bromine atom, a tetrahydrothiopyran ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate typically involves the bromination of a precursor compound followed by the introduction of the tetrahydrothiopyran ring. One common method involves the reaction of a suitable ester with bromine in the presence of a catalyst to introduce the bromine atom. The tetrahydrothiopyran ring can be introduced through a cyclization reaction involving a thiol and an appropriate alkene under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Cyclization Reactions: The tetrahydrothiopyran ring can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate involves its interaction with specific molecular targets. The bromine atom and the amino group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. The tetrahydrothiopyran ring can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated esters and thiopyran derivatives, such as:
- Methyl 2-bromo-3-((tetrahydro-2H-pyran-4-yl)amino)propanoate
- Methyl 2-chloro-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate
- Ethyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate .
Uniqueness
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate is unique due to the presence of both a bromine atom and a tetrahydrothiopyran ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H16BrNO2S |
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Molecular Weight |
282.20 g/mol |
IUPAC Name |
methyl 2-bromo-3-(thian-4-ylamino)propanoate |
InChI |
InChI=1S/C9H16BrNO2S/c1-13-9(12)8(10)6-11-7-2-4-14-5-3-7/h7-8,11H,2-6H2,1H3 |
InChI Key |
NVGNBGHLWDXYEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CNC1CCSCC1)Br |
Origin of Product |
United States |
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